

Technical Whitepaper: 3-Chloro-2,6-dimethoxybenzoic Acid

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Compound of Interest

Compound Name: *3-Chloro-2,6-dimethoxybenzoic acid*

CAS No.: 36335-47-4

Cat. No.: B1297764

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Physicochemical Profiling, Solid-State Characterization, and Quality Control Executive Summary

3-Chloro-2,6-dimethoxybenzoic acid is a highly functionalized benzoic acid derivative utilized primarily as a scaffold in the synthesis of pharmacologically active agents (specifically benzisoxazole derivatives) and agrochemical intermediates. Its utility stems from the unique steric and electronic environment created by the ortho-dimethoxy substitution pattern, which forces the carboxyl group out of planarity, altering reactivity and solubility profiles compared to simple benzoic acids.

This guide provides a comprehensive physicochemical profile, structural analysis, and a self-validating experimental protocol for the characterization of this compound in a drug development context.

Physicochemical Identity & Properties[2][3][4][5][6][7]

The following data aggregates experimental values and high-confidence computational predictions suitable for early-stage formulation and synthesis planning.

Table 1: Core Physicochemical Data

Property	Value / Description	Confidence/Source
IUPAC Name	3-Chloro-2,6-dimethoxybenzoic acid	Standard
CAS Number	36335-47-4	Verified [1]
Molecular Formula	C ₉ H ₉ ClO ₄	Stoichiometry
Molecular Weight	216.62 g/mol	Calculated
Physical State	Crystalline Solid (White to Off-White)	Experimental
Melting Point	131 – 133 °C	Experimental [2]
Boiling Point	~330 °C (Predicted at 760 mmHg)	Calculated
pKa (Acid)	2.9 – 3.2 (Predicted)	SAR Analysis*
LogP (Lipophilicity)	1.60 (XLogP3)	Computational [2]
Solubility (Water)	Low (< 1 mg/mL at pH 2); Soluble at pH > 5	pH Dependent
Solubility (Organic)	Soluble in DMSO, Ethanol, Methanol, DCM	Experimental

*Note on pKa: The parent compound, 2,6-dimethoxybenzoic acid, has a pKa of 3.44. The addition of the electron-withdrawing chlorine atom at the 3-position exerts a -I (inductive) effect, further stabilizing the carboxylate anion and lowering the pKa relative to the parent.

Structural Analysis & Reactivity

To understand the behavior of **3-Chloro-2,6-dimethoxybenzoic acid** in synthesis and formulation, one must analyze the "Ortho Effect."

Mechanism:

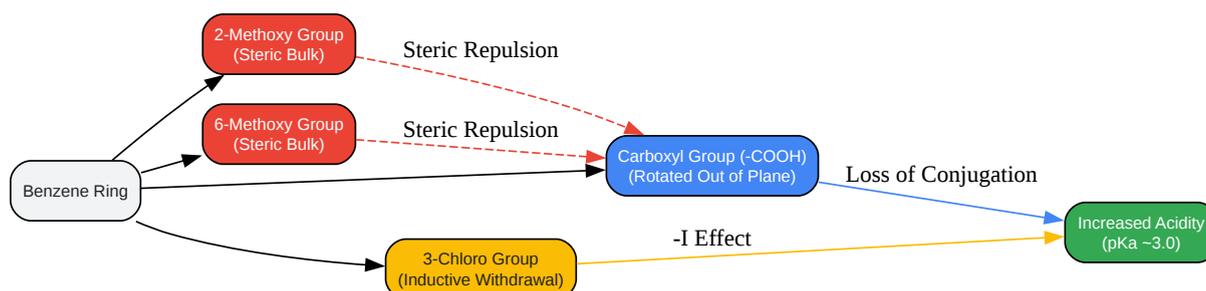
- **Steric Inhibition of Resonance:** The two bulky methoxy groups at positions 2 and 6 physically crowd the carboxyl group. This forces the carboxyl moiety to rotate out of the plane of the

benzene ring.

- **Electronic Consequences:** This deplanarization breaks the conjugation between the phenyl ring and the carbonyl system. Consequently, the phenyl ring cannot donate electron density to the carbonyl via resonance, making the carboxyl hydrogen more acidic (easier to dissociate) than in unsubstituted benzoic acid.
- **3-Chloro Inductive Effect:** The chlorine atom is electron-withdrawing, pulling density through the sigma bond framework, further increasing acidity.

Diagram 1: Structural Dynamics & Electronic Effects

The following diagram illustrates the steric pressure and electronic vectors defining the molecule's reactivity.



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Figure 1: Structural analysis showing how steric hindrance from methoxy groups and inductive effects from chlorine combine to lower pKa and alter solubility.

Experimental Protocol: Purity & pKa Determination

Objective: Since this compound is often an intermediate, commercial purity varies. This self-validating protocol determines both purity (via HPLC) and ionization constant (pKa), critical for predicting behavior in biological buffers.

Phase A: High-Performance Liquid Chromatography (HPLC) Purity Check

Before physicochemical characterization, ensure the sample is >98% pure to avoid artifacts from synthesis byproducts (e.g., 2,6-dimethoxybenzoic acid).

Method parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.
- Standard: Benzoic acid (internal standard) or certified reference material if available.

Phase B: Potentiometric pKa Determination

Rationale: Potentiometry is the "Gold Standard" for benzoic acid derivatives.

Reagents:

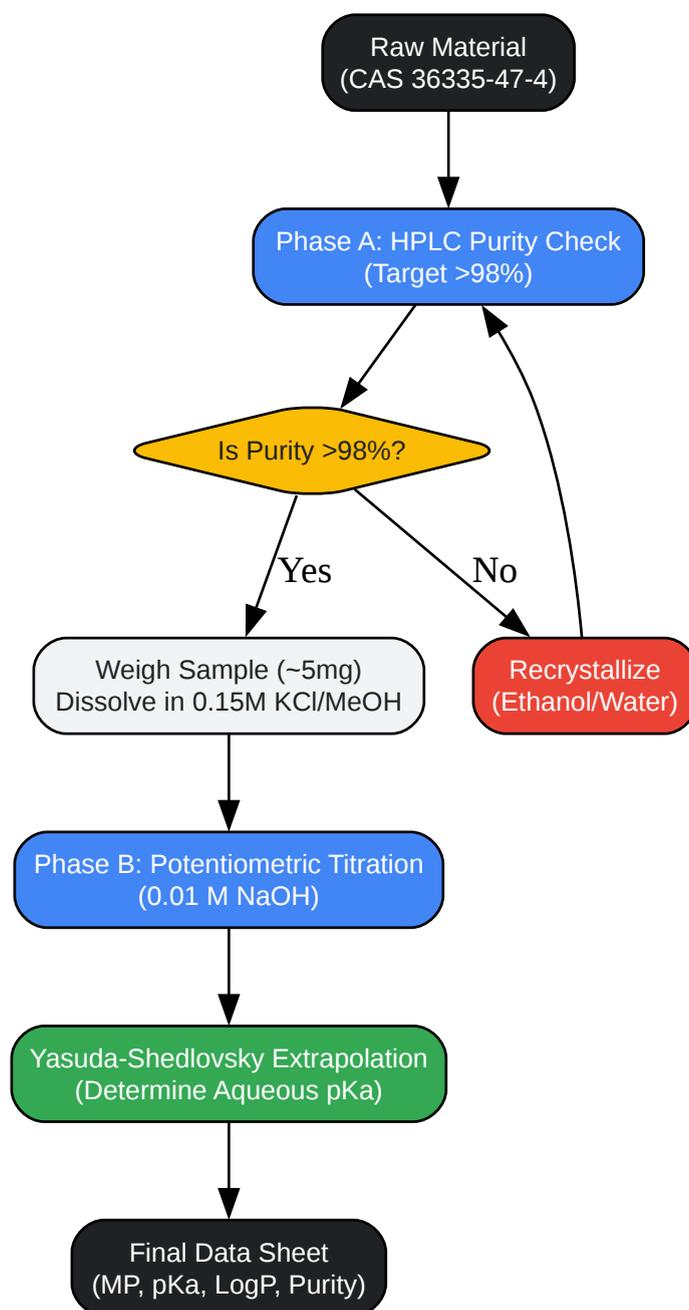
- 0.01 M HCl (standardized).
- 0.01 M NaOH (carbonate-free, standardized with KHP).
- Ionic Strength Adjuster: 0.15 M KCl.
- Solvent: Water (if soluble) or Methanol/Water (Co-solvent method required due to LogP 1.6).

Step-by-Step Workflow:

- System Calibration: Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00.

- Blank Titration: Titrate the solvent blank (e.g., 30% Methanol/Water) with 0.01 M NaOH to determine the system constant ().
- Sample Preparation: Weigh ~5 mg of **3-Chloro-2,6-dimethoxybenzoic acid**. Dissolve in 30 mL of the solvent mixture.
- Titration: Titrate with 0.01 M NaOH in 5 μ L increments. Record pH after stabilization (drift < 0.01 pH/sec).
- Yasuda-Shedlovsky Extrapolation: If using co-solvents, perform titrations at 30%, 40%, and 50% Methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to find the aqueous pKa.

Diagram 2: Characterization Workflow



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Figure 2: Operational workflow for validating the physical properties of the compound.

References

- PubChem Compound Summary. (2025). 2,6-Dimethoxybenzoic acid (Parent Structure Data). National Center for Biotechnology Information.[1] Retrieved from [[Link](#)]

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- Dippy, J. F. J., et al. (1959). The dissociation constants of some substituted benzoic acids. Journal of the Chemical Society.

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Sources

- [1. 3-Chlorobenzoic acid - Wikipedia \[en.wikipedia.org\]](#)
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